Product packaging for Udp dialdehyde(Cat. No.:CAS No. 60262-90-0)

Udp dialdehyde

Cat. No.: B1235213
CAS No.: 60262-90-0
M. Wt: 402.15 g/mol
InChI Key: RGUZLDGEKZUCSS-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP Dialdehyde (CAS 60262-90-0), also known as dial-UDP or UDP-2',3'-dialdehyde, is a chemically modified nucleotide with the molecular formula C9H12N2O12P2 and a molecular weight of 402.15 g/mol . This compound is a derivative of uridine diphosphate (UDP) that has been periodate-oxidized, resulting in reactive aldehyde groups on the ribose ring . These aldehyde moieties make it a potent affinity label and a versatile mechanism-based inhibitor, primarily used to study the active sites of nucleotide-dependent enzymes . Its primary research value lies in its ability to form covalent cross-links with amino acid residues in enzyme binding pockets, allowing researchers to map catalytic sites and investigate substrate specificity and reaction mechanisms. It is particularly useful in enzymology for probing glycosyltransferases and other UDP-sugar utilizing enzymes, facilitating the development of specific inhibitors. This product is strictly for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O12P2 B1235213 Udp dialdehyde CAS No. 60262-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60262-90-0

Molecular Formula

C9H12N2O12P2

Molecular Weight

402.15 g/mol

IUPAC Name

[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H12N2O12P2/c12-3-6(5-21-25(19,20)23-24(16,17)18)22-8(4-13)11-2-1-7(14)10-9(11)15/h1-4,6,8H,5H2,(H,19,20)(H,10,14,15)(H2,16,17,18)/t6-,8+/m0/s1

InChI Key

RGUZLDGEKZUCSS-POYBYMJQSA-N

SMILES

C1=CN(C(=O)NC1=O)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O

Other CAS No.

60262-90-0

Synonyms

dial-UDP
UDP dialdehyde

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Applications

Periodate (B1199274) Oxidation-Based Synthesis from Uridine (B1682114) Diphosphate (B83284) and Uridine Diphosphate Sugar Analogues

The most common and direct method for synthesizing UDP-dialdehyde is through the periodate oxidation of the ribose moiety in Uridine Diphosphate (UDP) or its sugar analogues. researchgate.net This reaction specifically targets the vicinal diols present in the ribose sugar ring.

Sodium periodate (NaIO₄) is a mild oxidizing agent that cleaves the carbon-carbon bond between two adjacent hydroxyl groups (-OH), converting them into aldehyde groups (-CHO). In the case of the ribose component of UDP, the bond between the C2' and C3' carbons is broken, resulting in the formation of a dialdehyde (B1249045). This transformation opens the ribose ring, creating a more flexible molecule with two highly reactive aldehyde functionalities. researchgate.netunimib.it

The synthesis can also be performed on UDP-sugar analogues, such as UDP-glucose (UDP-Glc) or UDP-galactose (UDP-Gal). nih.govucsd.edu For instance, galactose oxidase can be used to oxidize the C6-hydroxyl group of the galactose moiety in UDP-galactose to an aldehyde. ucsd.edu While this creates a mono-aldehyde, subsequent periodate oxidation of the ribose ring would yield a tri-aldehyde species. The choice of starting material depends on the specific requirements of the downstream application, such as targeting different enzyme active sites.

The general reaction scheme for the periodate oxidation of UDP is as follows:

Uridine Diphosphate + NaIO₄ → Uridine Diphosphate Dialdehyde + NaIO₃ + H₂O

The reaction is typically carried out in an aqueous buffer at a controlled pH, often near neutral. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). ucsd.edu Purification of the resulting UDP-dialdehyde is crucial to remove unreacted periodate and the iodate (B108269) byproduct, which can be achieved through methods like gel filtration or ion-exchange chromatography.

Table 1: Key Aspects of Periodate Oxidation for UDP-dialdehyde Synthesis

ParameterDescriptionTypical Conditions/Reagents
Starting Material Uridine Diphosphate (UDP) or its sugar analogues (e.g., UDP-glucose). nih.govCommercially available UDP.
Oxidizing Agent Sodium periodate (NaIO₄).Aqueous solution of NaIO₄.
Reaction Target Vicinal diols (C2'-C3') of the ribose moiety. researchgate.netAqueous buffer (e.g., phosphate (B84403), HEPES).
Key Product Uridine Diphosphate Dialdehyde (UDP-dialdehyde).A molecule with two aldehyde groups from the cleaved ribose ring.
Purification Method Chromatography (e.g., gel filtration, ion-exchange).Separation of product from reactants and byproducts.

Radiochemical Labeling Strategies for Tracer Studies in Biochemical Systems

Radiolabeled UDP-dialdehyde is an invaluable tracer for studying enzyme kinetics, binding interactions, and metabolic pathways. The introduction of a radioactive isotope allows for highly sensitive detection and quantification.

A common strategy for radiolabeling involves the reduction of the aldehyde groups with a tritiated reducing agent, such as sodium borohydride (B1222165) ([³H]NaBH₄). ucsd.edu This method, however, converts the dialdehyde back into a diol, which may not be suitable for applications requiring the reactive aldehyde groups.

A more direct approach is to start with a radiolabeled precursor. For example, UDP synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H) in the uracil (B121893) base or the ribose sugar, can be subjected to periodate oxidation to yield radiolabeled UDP-dialdehyde. researchgate.net Similarly, using [α-³²P]UDP or [β-³²P]UDP as the starting material will result in a dialdehyde labeled with Phosphorus-32 in the phosphate group. google.com

The choice of isotope and labeling position depends on the specific experimental goals. For instance, ³²P-labeling is ideal for studying enzymes that interact with the phosphate backbone, such as pyrophosphorylases, while ¹⁴C or ³H labeling in the uracil ring is suitable for tracking the entire molecule in metabolic studies.

Table 2: Radiochemical Labeling Strategies for UDP-dialdehyde

IsotopeLabeling PositionPrecursor MoleculeDetection MethodTypical Application
³H (Tritium) Uracil ring or Ribose[³H]Uridine-containing precursorsLiquid Scintillation CountingEnzyme binding assays, metabolic tracing. d-nb.info
¹⁴C (Carbon-14) Uracil ring or Ribose[¹⁴C]Uridine-containing precursorsLiquid Scintillation Counting, AutoradiographyMetabolic pathway analysis, quantification of incorporation. researchgate.net
³²P (Phosphorus-32) Alpha or Beta phosphate[α-³²P]UDP or [β-³²P]UDPAutoradiography, Scintillation CountingStudying phosphate-transferring enzymes. google.com

Derivatization for Conjugation and Immobilization in Affinity-Based Methodologies

The aldehyde groups of UDP-dialdehyde are highly reactive towards primary amines, making this compound an excellent tool for conjugation and immobilization. nih.gov This reactivity forms the basis for its use in affinity-based techniques, such as affinity chromatography and affinity labeling. thermofisher.combio-rad.com

Conjugation to Biomolecules: UDP-dialdehyde can be covalently linked to proteins, peptides, or other molecules containing accessible primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues). nih.govscience.gov This reaction, known as reductive amination, involves the initial formation of a Schiff base, which is then stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃), forming a stable secondary amine linkage. researchgate.net This allows for the site-specific labeling of proteins and the creation of bioconjugates for various applications. science.gov

Immobilization for Affinity Chromatography: For affinity purification, UDP-dialdehyde can be immobilized onto a solid support matrix that has been functionalized with primary amines (e.g., amino-agarose). biolog.denih.gov The dialdehyde reacts with the amino groups on the support, covalently attaching the UDP moiety. The resulting affinity resin can then be used to selectively capture and purify proteins that bind to UDP or related structures, such as UDP-glucose dehydrogenase or galactosyltransferase. researchgate.netnih.gov The bound proteins can later be eluted by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand.

Table 3: Applications of Derivatized UDP-dialdehyde

ApplicationPrincipleSupport/MoleculeLinkage ChemistryPurpose
Affinity Labeling Covalent modification of an enzyme's active site. researchgate.netTarget protein with accessible amine groups (e.g., Lysine).Schiff base formation followed by reduction (reductive amination).To identify and characterize nucleotide binding sites in enzymes.
Bioconjugation Linking UDP-dialdehyde to another biomolecule. science.govPeptides, antibodies, or other reporter molecules.Reductive amination. nih.govTo create probes for studying biological interactions or for targeted delivery.
Affinity Chromatography Immobilization onto a solid support for protein purification. thermofisher.combio-rad.comAgarose or Sepharose beads functionalized with amino groups.Reaction with primary amines on the support matrix.To purify UDP-binding proteins from complex mixtures. nih.gov

Mechanisms of Biomolecular Interaction and Irreversible Modification

Covalent Adduct Formation via Schiff Base Chemistry with Amine Residues

The primary mechanism of action for UDP-dialdehyde involves the formation of a covalent bond with amine-containing residues on proteins through Schiff base chemistry. oup.comnih.govwikipedia.org A Schiff base is a compound containing a carbon-nitrogen double bond, formed by the reaction of a primary amine with an aldehyde or ketone. wikipedia.org In the context of UDP-dialdehyde, the aldehyde groups react with the primary amine of an amino acid residue to form a Schiff base intermediate. nih.govresearchgate.net

Research has demonstrated that UDP-dialdehyde exhibits a notable specificity for lysine (B10760008) residues located within the active sites of various enzymes. semanticscholar.orgnih.govnamdu.uz The ε-amino group of lysine acts as the nucleophile that attacks the carbonyl carbon of the dialdehyde (B1249045), initiating the formation of the Schiff base. wikipedia.orgsemanticscholar.org This specificity is often driven by the structural similarity of UDP-dialdehyde to the enzyme's natural substrate, such as UDP-glucose. nih.gov For instance, in the case of UDP-glucose dehydrogenase, UDP-dialdehyde is believed to react with an essential lysine residue at the active site. nih.gov Similarly, Clostridium difficile Toxin B is inactivated by UDP-dialdehyde through the modification of lysine residues in its catalytic pocket. nih.gov

The following table summarizes the interaction of UDP-dialdehyde with specific enzymes and the targeted residues.

EnzymeTarget ResidueType of InteractionReference
UDP-glucose dehydrogenaseLysineSchiff Base Formation nih.gov
Clostridium difficile Toxin BLysineCovalent Modification nih.gov
Ribonucleotide ReductaseNucleophilic ResidueCovalent Attachment nih.gov

The initial Schiff base formed between UDP-dialdehyde and a lysine residue is a reversible linkage. wikipedia.orgwikibooks.org However, this covalent adduct can be stabilized and made irreversible through the use of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.govharvard.edumasterorganicchemistry.com This process, known as reductive amination, reduces the imine of the Schiff base to a stable secondary amine. harvard.educhim.itnih.gov This stabilization is a crucial step in many experimental protocols that use UDP-dialdehyde to irreversibly label and inactivate enzymes. nih.govnih.gov For example, in the study of UDP-glucose dehydrogenase, the stable enzyme complex was formed by reduction with NaBH₄ after incubation with UDP-[14C]glucose and NAD+. nih.gov

Specificity for Lysine Residues within Protein Active Sites

Conformational Changes Induced in Target Biomolecules Upon Covalent Modification

The covalent modification of an enzyme by UDP-dialdehyde can lead to significant conformational changes in the protein's structure. semanticscholar.orgresearchgate.net These structural alterations are often the direct cause of enzyme inactivation, as they can disrupt the precise three-dimensional arrangement of amino acids required for substrate binding and catalysis. numberanalytics.comnih.gov The binding of the inhibitor can trigger a shift from an "open" to a "closed" conformation, or vice versa, which can either trap the inhibitor in the active site or render the enzyme catalytically incompetent. nih.govmpg.denih.gov For instance, studies on UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) have shown that the binding of substrates or inhibitors induces a conformational change to a more compact, "closed" form. nih.gov Similarly, the binding of the cofactor to human UDP-α-D-glucose 6-dehydrogenase triggers a molecular switch that allosterically activates the enzyme, highlighting the importance of ligand-induced conformational changes in regulating enzyme activity. nih.gov

Applications in Enzymology: Probing Nucleotide Binding and Catalytic Sites

Affinity Labeling of Glycosyltransferases

Glycosyltransferases are a diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a UDP-sugar, to an acceptor molecule. UDP-dialdehyde has been instrumental in probing the active sites of these enzymes.

Characterization of Galactosyltransferase Active Sites

UDP-dialdehyde has been effectively used as an affinity label to investigate the UDP-galactose/UDP binding site of galactosyltransferase. nih.gov Studies on bovine colostrum galactosyltransferase have shown that UDP-dialdehyde causes a progressive and concentration-dependent inactivation of the enzyme. nih.gov This inactivation is competitive with respect to the substrate UDP-galactose, which can protect the enzyme from modification, indicating that the dialdehyde (B1249045) derivative specifically targets the substrate binding site. nih.gov

The mechanism of inactivation involves the formation of a Schiff base between the aldehyde groups of UDP-dialdehyde and a lysine (B10760008) residue within the active site. nih.gov This covalent linkage can be stabilized by reduction with potassium borohydride (B1222165) (KBH4) or reversed by nitrogenous bases. nih.gov Through inactivation with a radiolabeled UDP-dialdehyde derivative and subsequent peptide analysis, the modified peptide was identified as Ser-Gly-Lys-UDP, pinpointing a specific lysine as crucial for substrate interaction. nih.gov Furthermore, the binding of the UDP derivative and subsequent inactivation are dependent on the presence of Mn2+, suggesting that the metal ion plays a role in creating the proper conformation for substrate binding. nih.gov Research on mouse sperm surface galactosyltransferase has also demonstrated that UDP-dialdehyde inhibits the enzyme's activity, which in turn hinders sperm binding to the egg zona pellucida, highlighting the physiological relevance of this enzyme-substrate interaction. rupress.orgnih.gov

Enzyme InvestigatedOrganism/SourceKey Findings with UDP-dialdehydeReference
GalactosyltransferaseBovine ColostrumProgressive inactivation, competitive inhibition with UDP-galactose, formation of a Schiff base with a lysine residue. nih.gov
GalactosyltransferaseMouse SpermInhibition of enzyme activity, leading to reduced sperm-egg binding. rupress.orgnih.gov

Investigation of N-Acetylglucosaminyltransferase Binding Determinants

The application of UDP-dialdehyde extends to the study of N-acetylglucosaminyltransferases (GnT), enzymes that transfer N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to an acceptor. UDP-N-acetylglucosamine dialdehyde (UDP-GlcNAc-dialdehyde) has been shown to be an effective and irreversible inhibitor of UDP-N-acetylglucosamine 2-epimerase, a key enzyme in sialic acid biosynthesis. nih.gov The inhibitor binds covalently to amino acids in the active site, providing a basis for designing potent inhibitors of this enzyme class. nih.gov

The specificity of glycosyltransferases, such as the ABO blood group transferases, is determined by a few key amino acid residues that dictate donor and acceptor preferences. glycopedia.eu While direct studies with UDP-dialdehyde on these specific transferases are not detailed, the principle of affinity labeling with such reagents is a cornerstone for elucidating these binding determinants. By identifying which residues are in close proximity to the bound nucleotide sugar, researchers can understand how enzymes distinguish between, for example, UDP-GalNAc and UDP-Gal. glycopedia.eu

Enzyme FamilyKey RoleInsights from UDP-dialdehyde AnalogsReference
N-AcetylglucosaminyltransferasesTransfer of N-acetylglucosamineIrreversible inhibition of UDP-GlcNAc 2-epimerase by UDP-GlcNAc-dialdehyde through covalent modification of the active site. nih.gov

Elucidation of Glycosyltransferase Specificity and Reaction Mechanisms

The precise action of glycosyltransferases depends on their ability to recognize specific donor and acceptor substrates and to catalyze the formation of a glycosidic bond with the correct stereochemistry. uvic.canih.gov The use of affinity labels like UDP-dialdehyde helps to map the active site architecture that governs this specificity. For instance, identifying a lysine residue in the active site of galactosyltransferase through labeling with UDP-dialdehyde provides a concrete piece of the puzzle in understanding how the enzyme orients UDP-galactose for transfer. nih.gov

The general mechanism for many glycosyltransferases involves a number of factors, including the concentration of the UDP-sugar donor, the presence of specific metal ions, and the structure of the acceptor molecule. nih.gov By irreversibly blocking the donor binding site, UDP-dialdehyde allows for the study of other aspects of the catalytic cycle in isolation. This approach contributes to a broader understanding of how these enzymes achieve their high degree of precision in synthesizing complex glycans. uvic.canih.gov

Exploration of Dehydrogenase Catalytic Mechanisms

UDP-dialdehyde and related analogs have also proven valuable in studying the catalytic mechanisms of dehydrogenases, particularly UDP-glucose dehydrogenase.

UDP-Glucose Dehydrogenase Inhibition and Conformational Probes

UDP-glucose dehydrogenase (UGDH) catalyzes the two-fold, NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. oncotarget.comnih.gov This reaction proceeds through a tightly bound aldehyde intermediate that is not released from the active site. ualberta.caubc.ca The structural similarity of UDP-dialdehyde to this putative intermediate makes it an effective inhibitor and a useful probe of the enzyme's active site.

Analogues of UDP-glucose with a carbonyl function at the C-6 position have been designed to mimic the aldehyde intermediate and act as potent inhibitors of UGDH. oncotarget.com For example, a UDP-glucose analogue with a methyl ketone at C-6 was found to be a competitive inhibitor of the dehydrogenase from Streptococcus pyogenes. ualberta.caubc.ca While UDP-dialdehyde itself can act as an inhibitor, these specifically designed analogues help to dissect the binding and catalytic steps. The inhibition of UGDH is a potential therapeutic strategy, as the product, UDP-glucuronic acid, is crucial for the production of extracellular matrix components in pathological conditions. nih.gov

The catalytic mechanism of UGDH is thought to involve the formation of a thiohemiacetal intermediate with a cysteine residue in the active site. nih.govuwindsor.ca The interaction of inhibitors like UDP-dialdehyde can provide conformational information about the active site during different stages of the reaction sequence.

EnzymeSource OrganismInhibitor TypeKey FindingsReference
UDP-Glucose DehydrogenaseStreptococcus pyogenesUDP-glucose analogue (C-6 methyl ketone)Competitive inhibitor, mimicking the tightly bound aldehyde intermediate. ualberta.caubc.ca
UDP-Glucose DehydrogenaseBovine LiverUDP-xyloseAllosteric inhibitor, binding to a regulatory site. nih.gov

Identification of Essential Thiol Groups in Enzyme Function

The catalytic cycle of many dehydrogenases involves the direct participation of amino acid side chains, with cysteine thiol groups often playing a central role as nucleophiles. nih.govplos.org In UDP-glucose dehydrogenase, a key cysteine residue (Cys260 in S. pyogenes) is proposed to attack the aldehyde intermediate to form a thiohemiacetal, which is then further oxidized to a thioester. nih.govuwindsor.ca

The reactivity of thiol groups in UGDH has been investigated using thiol-modifying reagents. nih.gov Studies on bovine liver UGDH showed that the enzyme's activity is dependent on the integrity of its thiol groups. nih.gov Reagents like 5,5′-dithiobis-(2-nitrobenzoate) (DTNB) have been used to quantify the number of accessible and reactive thiol groups and to demonstrate their involvement in enzyme activity. nih.gov The substrates NAD+ and UDP-glucose, as well as the allosteric inhibitor UDP-xylose, can protect these essential thiol groups from chemical modification, indicating that they are located within or near the active site. nih.gov While UDP-dialdehyde primarily reacts with lysine residues to form a Schiff base, its use in concert with thiol-specific reagents can help to build a comprehensive map of the active site, distinguishing between residues involved in nucleotide binding and those directly participating in the redox chemistry. The essential nature of these thiol groups underscores their importance as targets for enzyme inhibition and as focal points for mechanistic studies. nih.govplos.org

Studies on Other Nucleotide-Dependent Enzymes as Research Targets

Clostridial Toxin Glucosyltransferases as Models for Protein Modification

Uridine (B1682114) diphosphate (B83284) dialdehyde (UDP-dialdehyde), a reactive derivative of UDP-glucose, serves as a valuable tool for studying the enzymatic mechanism of clostridial glucosylating toxins. oup.com These toxins, major virulence factors for pathogens like Clostridium difficile and Clostridium sordellii, exert their effects by transferring a glucose moiety from the co-substrate UDP-glucose to Rho and Ras family GTPases in host cells. researchgate.netacs.org This glucosylation inactivates the signaling proteins, leading to cytoskeleton disruption and cell death. oup.com

The application of UDP-dialdehyde has been pivotal in demonstrating the direct link between the toxins' enzymatic activity and their cytotoxicity. By treating toxins with UDP-dialdehyde, researchers can achieve a time- and concentration-dependent inactivation of their glucosyltransferase function. nih.gov This inactivation is achieved through the formation of a covalent bond, likely via alkylation, between the dialdehyde groups of the UDP derivative and free amino residues within the toxin's catalytic domain. oup.comacs.org Studies have shown that this chemical modification abolishes the ability of C. difficile toxin A to induce apoptosis in intestinal epithelial cells. oup.com

Table 1: Application of UDP-dialdehyde in Studying Clostridial Toxins

Toxin Organism Target Proteins Effect of UDP-dialdehyde Treatment Research Finding Citations
Toxin A (TcdA) Clostridium difficile Rho GTPases Inactivates glucosyltransferase activity Prevents toxin-induced apoptosis, confirming the role of enzymatic activity in cytotoxicity. oup.comnih.gov
Toxin B (TcdB) Clostridium difficile Rho GTPases Inactivates glucosyltransferase activity Used to create a detoxified antigen for immunization studies; inactivation is blocked by UDP-glucose. researchgate.netnih.gov

Characterization of ATP and other Nucleotide Binding Sites

Periodate-oxidized nucleotide analogues, such as UDP-dialdehyde, are powerful reagents for the characterization of nucleotide-binding sites in enzymes. The general principle involves the oxidation of the ribose ring's vicinal hydroxyl groups to reactive aldehyde groups. researchgate.net These aldehydes can then form a Schiff's base with primary amine groups, such as the epsilon-amino group of a lysine residue, within the nucleotide-binding pocket. This reaction can be made permanent through reduction, resulting in a covalent and irreversible linkage of the nucleotide analogue to the enzyme. researchgate.net

This affinity labeling strategy has been successfully employed with analogues like 2',3'-dialdehyde of ATP (oATP) and GTP (oGTP) to probe the binding sites of various enzymes. researchgate.netresearchgate.net For instance, oGTP and its non-hydrolyzable counterpart, oGTPγS, have been used to act as irreversible antagonists and agonists for G protein α-subunits, respectively. researchgate.net By covalently labeling the protein and subsequently cleaving it, researchers can identify the specific peptide fragments—and thus the amino acid residues—that constitute the guanine (B1146940) nucleotide-binding pocket. researchgate.net

In the context of UDP-dependent enzymes, UDP-dialdehyde functions on the same principle. It acts as a reactive analogue of UDP and UDP-glucose, targeting their specific binding sites. Its use in inactivating clostridial toxins demonstrates its ability to bind specifically to the UDP-glucose binding pocket. nih.gov The specificity of these binding sites is highlighted by studies on receptors like the P2Y14 receptor, which binds UDP-glucose with high affinity but does not respond significantly to other nucleotides such as ATP, ADP, UTP, or UDP. nih.gov The use of UDP-dialdehyde allows for the targeted covalent modification of such sites, facilitating their structural and functional characterization.

Elucidation of Enzyme-Substrate and Enzyme-Cofactor Interactions in Research Models

The use of UDP-dialdehyde provides deep insights into the intricate interactions between an enzyme and its substrates or cofactors. The first step in any enzyme-catalyzed reaction is the formation of a non-covalent enzyme-substrate (ES) complex at the active site. anilmishra.name UDP-dialdehyde, as a reactive analogue, allows researchers to "trap" this interaction, providing a stable model for studying the binding event.

Competitive inhibition experiments are a primary method for elucidating these interactions. The finding that an excess of the natural co-substrate, UDP-glucose, can prevent the inactivation of clostridial toxins by UDP-dialdehyde is direct evidence that both molecules compete for the same binding site. nih.gov This confirms that UDP-dialdehyde is a true analogue of the natural ligand and that its interactions with the enzyme mimic those of UDP-glucose at the initial binding stage.

By forming a covalent bond within the active site, UDP-dialdehyde serves as an affinity label, enabling the precise identification of amino acid residues involved in binding. researchgate.net Once the enzyme is covalently modified, it can be subjected to proteolytic digestion and mass spectrometry to pinpoint the exact location of the modification. This technique reveals which residues are in close proximity to the substrate's ribose moiety and are critical for its orientation and binding.

Furthermore, substrate binding often induces significant conformational changes in an enzyme. nih.gov These changes are essential for catalysis, often involving the movement of flexible loops to sequester the substrate from the solvent or to bring catalytic residues into proper alignment. nih.govanilmishra.name Because UDP-dialdehyde binds to the active site but prevents the completion of the reaction, it can stabilize the enzyme in a substrate-bound conformation. This allows researchers to study the structural changes that occur upon substrate binding, similar to the use of non-hydrolyzable substrate analogues, providing a snapshot of the enzyme-substrate complex in a state that is primed for, but stalled before, catalysis. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Uridine Diphosphate Dialdehyde UDP-dialdehyde
Uridine Diphosphate Glucose UDP-glucose
Uridine Diphosphate UDP
Uridine Triphosphate UTP
Adenosine Triphosphate ATP
Adenosine Diphosphate ADP
Guanosine Triphosphate GTP
Periodate-oxidized ATP oATP
Periodate-oxidized GTP oGTP

Role As an Irreversible Enzyme Inhibitor in Biochemical Investigations

Kinetic Characterization of Irreversible Inactivation

The irreversible nature of enzyme inhibition by UDP-dialdehyde stems from its ability to form stable covalent bonds with enzyme active sites. drughunter.com This process is typically characterized by time- and concentration-dependent inactivation, which can be mitigated by the presence of natural substrates or competitive inhibitors.

Determination of Time-Dependent and Concentration-Dependent Inactivation Profiles

The inactivation of enzymes by UDP-dialdehyde is a progressive process that depends on both the duration of exposure and the concentration of the inhibitor. nih.govnih.gov For instance, studies on Clostridium difficile toxin B, a glucosyltransferase, have demonstrated that increasing concentrations of UDP-dialdehyde lead to a faster and more pronounced loss of enzyme activity over time. nih.gov Similarly, the inactivation of bovine colostrum galactosyltransferase by a UDP-dialdehyde derivative follows a progressive course that is dependent on the inhibitor's concentration. nih.gov

This relationship can be quantified by determining the observed rate constant of inactivation (k_obs) at various inhibitor concentrations. Plotting k_obs against the inhibitor concentration often reveals a hyperbolic curve, indicating the formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. researchgate.net From this data, key kinetic parameters such as the maximum rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be derived. evotec.com

Table 1: Examples of Time- and Concentration-Dependent Inactivation by UDP-dialdehyde

EnzymeOrganism/SourceObservationReference(s)
Toxin BClostridium difficileInactivation of glucosyltransferase activity was dependent on both time and concentration of UDP-dialdehyde. nih.gov
GalactosyltransferaseBovine ColostrumProgressive inactivation rate was dependent on the concentration of the UDP derivative. nih.gov
Toxin AClostridium difficileInactivation of glucosyltransferase activity was observed. oup.com

This table is for illustrative purposes and may not be exhaustive.

Analysis of Protection by Natural Substrates and Competitive Inhibitors

A key characteristic of affinity labels like UDP-dialdehyde is that their inhibitory effect can be diminished by the presence of the enzyme's natural substrate or a competitive inhibitor. This protective effect provides strong evidence that the inhibitor binds to the active site of the enzyme. nih.govbiologiachile.cl

In the case of C. difficile toxin B, the presence of its natural substrate, UDP-glucose, or the competitive inhibitor UDP, completely prevents the inactivation mediated by UDP-dialdehyde. nih.govasm.org This indicates that UDP-dialdehyde occupies the same binding site as UDP-glucose. Similarly, for bovine colostrum galactosyltransferase, the substrate UDP-galactose protects the enzyme from inactivation by the UDP-dialdehyde derivative. nih.gov This protection is a hallmark of competitive irreversible inhibition and is crucial for confirming the specificity of the inhibitor.

Functional Consequences of Enzyme Inactivation in In Vitro Systems

The targeted and irreversible inactivation of enzymes by UDP-dialdehyde has significant functional consequences that can be harnessed for research purposes. By selectively shutting down the activity of a specific enzyme, researchers can probe its role in complex biochemical pathways and cellular models.

Perturbation of Specific Biochemical Pathways for Research Purposes

One of the primary applications of UDP-dialdehyde is to perturb specific biochemical pathways to elucidate the function of an individual enzyme within a larger metabolic network. By inactivating a key enzyme, scientists can observe the resulting downstream effects, such as the accumulation of substrates or the depletion of products.

For example, the inactivation of C. difficile toxins A and B by UDP-dialdehyde has been instrumental in studying their pathogenic mechanisms. nih.govoup.com By blocking the glucosyltransferase activity of these toxins, researchers have been able to investigate the role of this enzymatic function in the toxins' cytotoxicity and their effects on the host cell's Rho GTPases. nih.govresearchgate.net This targeted inactivation allows for the dissection of the toxin's mode of action, separating its enzymatic effects from other potential interactions. asm.org

Analysis of Metabolic Flux in Cell-Based Research Models

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govutah.edu Irreversible inhibitors like UDP-dialdehyde can be valuable tools in these studies. By selectively inhibiting a specific enzyme, researchers can introduce a defined perturbation to the metabolic network and measure the resulting changes in metabolite concentrations and pathway fluxes.

While direct examples of UDP-dialdehyde in published metabolic flux analysis studies are not prominent in the initial search results, the principle of its application is clear. For instance, by inhibiting an enzyme in the UDP-sugar pathway, one could analyze the subsequent redistribution of metabolic flux through interconnected pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycosylation reactions. researchgate.netresearchgate.net This approach can help to understand the robustness and regulatory mechanisms of metabolic networks in various cell-based research models. cigb.edu.cu

Investigation of Cellular Transport and Compartmentalization Mechanisms

Probing Sugar Nucleotide Carrier Mechanisms across Cellular Membranes

UDP-dialdehyde has been instrumental in elucidating the function of specific carrier proteins responsible for translocating sugar nucleotides from the cytosol into the lumen of organelles like the Golgi apparatus and the endoplasmic reticulum. biorxiv.orgnih.govmdpi.comnih.gov These transport systems are vital, as most glycosylation reactions occur within these compartments, while the synthesis of sugar nucleotide substrates happens in the cytoplasm. ontosight.ai

Research using plasma-membrane-permeabilized mouse thymocytes has demonstrated that UDP-N-acetylglucosamine (UDP-GlcNAc) accumulates in sealed intracellular vesicles through a specific, saturable, carrier-mediated process. nih.gov This accumulation can be effectively blocked by the non-permeant inhibitor, UDP-dialdehyde. nih.gov The compound is thought to act via covalent attachment to the carrier protein, thereby inhibiting its function. nih.gov This inhibitory action prevents the build-up of the sugar nucleotide pool within these vesicles. nih.gov

Studies have shown that the transport of UDP-GlcNAc and UDP-galactose (UDP-Gal) into these vesicles occurs via an antiport mechanism, where the influx of the sugar nucleotide is coupled with the efflux of Uridine (B1682114) Diphosphate (B83284) (UDP). nih.gov UDP-dialdehyde's ability to halt this process underscores its utility in studying the specific transporters involved.

A key contribution of studies involving UDP-dialdehyde is the ability to distinguish between the transport of a sugar nucleotide across a membrane and its subsequent utilization by glycosyltransferase enzymes. It was demonstrated that UDP-dialdehyde blocks the carrier-mediated transport of UDP-GlcNAc without directly affecting the activity of the N-acetylglucosaminyltransferase enzyme itself. nih.gov

Inhibition of Intracellular Vesicle Accumulation of Sugar Nucleotides

Methodological Approaches for Assessing Membrane Permeability and Transport Kinetics

A variety of methodological approaches are employed to assess the membrane permeability and transport kinetics of sugar nucleotides and the inhibitory effects of compounds like UDP-dialdehyde. These methods range from whole-cell and isolated vesicle assays to artificial membrane systems.

A primary technique involves using cells whose plasma membranes have been selectively permeabilized, for instance, with isotonic ammonium (B1175870) chloride. nih.govnih.gov This method grants experimental access to intracellular vesicles, allowing researchers to study the transport of exogenously added radiolabeled sugar nucleotides into these compartments in situ. nih.govnih.govportlandpress.com Kinetic parameters can be determined by measuring the rate of accumulation of the radiolabeled substrate inside the vesicles over time and under various conditions (e.g., substrate concentration, temperature, presence of inhibitors). nih.gov

Other common in vitro methods provide complementary information on membrane permeability.

Method Principle Information Gained Typical Application References
Permeabilized Cell Assay The plasma membrane is selectively permeabilized, allowing direct study of transport into intracellular organelles (e.g., Golgi vesicles). Radiolabeled substrates are added, and their accumulation is measured.Provides data on organelle-specific transport, carrier saturation, and inhibition kinetics in a near-native environment.Investigating the transport of sugar nucleotides into the Golgi and ER; studying specific inhibitors like UDP-dialdehyde. nih.govnih.gov
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay measuring a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well.Measures passive, transcellular permeability. It is high-throughput and useful for predicting passive diffusion.Early-stage drug screening for passive absorption potential. evotec.comresearchgate.net
Caco-2 Cell Monolayer Assay A cell-based assay using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.Assesses a combination of passive diffusion, paracellular transport, and active uptake/efflux mechanisms.Predicting oral drug absorption and identifying substrates of active transporters. evotec.comresearchgate.net
Ussing Chamber Mounts a section of intact tissue (e.g., intestinal) as a barrier between two chambers, allowing the measurement of transport of molecules across the tissue under controlled conditions.Provides permeability data (Peff) for an intact biological tissue, maintaining physiological viability.Studying drug transport across specific biological barriers like the intestine. koreascience.kr
Vesicular Transport Assay Uses isolated and purified vesicles (e.g., Golgi or synaptic vesicles) to measure the uptake of radiolabeled substrates.Allows for detailed kinetic analysis (Kₘ, Vₘₐₓ) of specific transporters in a controlled, isolated system.Characterizing the substrate specificity and kinetics of vesicular transporters. elifesciences.org
Kinetic Modeling Mathematical models are applied to experimental data from transport assays to calculate parameters like permeability coefficients (P) and initial flux (Jᵢ).Refines the analysis of transport kinetics, accounts for different compartments (e.g., membrane leaflets), and allows for the determination of intrinsic permeability.Describing and predicting solute transport dynamics in various membrane systems. mdpi.commdpi.com

Initial velocity and product inhibition kinetic analyses are also crucial for understanding the mechanism of transport and enzyme catalysis. nih.gov For instance, such studies can help determine the order of substrate binding and product release, as seen in the bi-uni-uni-bi ping-pong mechanism proposed for UDP-glucose dehydrogenase. nih.gov

Implications for Subcellular Localization of Glycosylation and Related Biochemical Processes

The investigation of sugar nucleotide transport using inhibitors like UDP-dialdehyde has profound implications for understanding the spatial organization of glycosylation. Glycosylation is a vital post-translational modification that predominantly occurs in the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. frontiersin.orgresearchgate.netmdpi.com Glycosyltransferases, the enzymes that catalyze these reactions, are localized to these compartments. nih.govmdpi.com

A continuous supply of various sugar nucleotides from the cytosol, where they are synthesized, into the Golgi and ER is an absolute prerequisite for the glycosylation process to occur. biorxiv.orgontosight.airesearchgate.net The specific nucleotide sugar transporters (NSTs) that mediate this influx are therefore gatekeepers of glycosylation. mdpi.com

By inhibiting these transporters, UDP-dialdehyde effectively starves the glycosyltransferases of their substrates. This directly implies that the subcellular localization of active glycosylation is dependent not only on the location of the enzymes but also critically on the functional presence of these specific transporters. If a transporter is inhibited or absent, the corresponding glycosylation reactions cannot proceed efficiently in that compartment, even if the enzymes are present and active.

Furthermore, recent studies suggest that the availability of the nucleotide sugar substrate can influence the formation of protein-protein interactions between transporters and glycosyltransferases within the Golgi membrane. frontiersin.orgresearchgate.net For example, a reduced concentration of UDP-Gal was shown to diminish the ability of the UDP-Gal transporter to form complexes with β-1,4-galactosyltransferase 1. frontiersin.orgresearchgate.net Therefore, the inhibition of transport by UDP-dialdehyde could have secondary effects, disrupting the organization and efficiency of the glycosylation machinery within the Golgi, thereby altering the final glycan structures on proteins and lipids.

Advanced Research Methodologies and Analytical Approaches Employing Uridine Diphosphate Dialdehyde

Spectroscopic Techniques for Characterizing Modified Proteins and Nucleic Acids

Spectroscopic methods are indispensable for characterizing the structural and conformational changes in proteins and nucleic acids upon modification with UDP-dialdehyde. upenn.edu These techniques provide detailed insights at the molecular level. upenn.edu

Mass Spectrometry for Adduct Identification and Localization

Mass spectrometry (MS) is a powerful technique for identifying and localizing the sites of UDP-dialdehyde adduction on biomolecules. nih.govnih.gov It allows for the precise determination of the mass of the modified molecule, confirming the covalent attachment of the dialdehyde (B1249045). ualberta.ca Tandem mass spectrometry (MS/MS) is then employed to pinpoint the exact amino acid or nucleotide residues that have been modified. oregonstate.edu

This "bottom-up" approach involves the enzymatic digestion of the modified protein or nucleic acid into smaller peptides or oligonucleotides. oregonstate.edu These fragments are then analyzed by MS/MS, where they are further fragmented to produce a spectrum of ions. By analyzing the masses of these fragment ions, the sequence of the peptide or oligonucleotide can be determined, and the location of the UDP-dialdehyde adduct can be identified by a characteristic mass shift. oregonstate.edunih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of adducts and their elemental composition. researchgate.net

Several MS-based strategies have been developed to facilitate the analysis of aldehyde-modified proteins. nih.gov These often involve chemical labeling of the aldehyde groups to enhance their detection and to enable targeted analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For instance, biotinylated hydroxylamine (B1172632) probes can be used to selectively tag aldehyde/keto groups, allowing for the subsequent enrichment and identification of modified proteins and peptides. nih.gov

Interactive Table: Mass Spectrometry Techniques for Adduct Analysis
TechniqueDescriptionKey Advantages
Electrospray Ionization (ESI)-MS A soft ionization technique that allows for the analysis of large biomolecules directly from solution.Suitable for analyzing intact proteins and nucleic acids to confirm adduct formation. ualberta.ca
Tandem MS (MS/MS) Involves multiple stages of mass analysis, where precursor ions are fragmented to obtain structural information.Enables the precise localization of the modification site within a peptide or oligonucleotide sequence. oregonstate.edu
High-Resolution MS (HRMS) Provides highly accurate mass measurements of precursor and fragment ions.Increases the confidence in adduct identification and allows for the determination of elemental composition. researchgate.net
LC-MS/MS Couples liquid chromatography with tandem mass spectrometry for the separation and analysis of complex mixtures.Allows for the analysis of proteolytic digests of modified proteins without the need for prior purification of individual peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamics of biomolecules in solution. muni.cz When a protein or nucleic acid is modified by UDP-dialdehyde, NMR can be used to assess the resulting conformational changes. researchgate.net By comparing the NMR spectra of the unmodified and modified biomolecules, researchers can identify shifts in the signals of specific nuclei, providing information about changes in the local chemical environment and, by extension, alterations in the secondary and tertiary structure. researchgate.net

For example, one-dimensional (1D) NMR spectra can reveal general structural changes, while two-dimensional (2D) experiments, such as COSY and NOESY, can provide more detailed information about through-bond and through-space interactions between atoms, respectively. These data can be used to build or refine structural models of the modified biomolecule. muni.cz Isotope labeling, where the protein or nucleic acid is enriched with NMR-active isotopes like ¹³C and ¹⁵N, is often employed to simplify complex spectra and facilitate resonance assignment. muni.cz

Interactive Table: NMR Spectroscopy in Conformational Analysis
NMR ExperimentInformation ProvidedApplication in UDP-dialdehyde Studies
1D ¹H NMR Provides a general fingerprint of the molecule's structure.Comparison of spectra before and after modification can indicate overall conformational changes. researchgate.net
2D COSY Identifies scalar-coupled protons, revealing through-bond connectivity.Helps in the assignment of resonances in the modified biomolecule.
2D NOESY Identifies protons that are close in space, providing distance constraints for structure calculation.Reveals changes in the three-dimensional fold of the protein or nucleic acid upon adduction.
¹H-¹⁵N HSQC A 2D experiment that correlates the nitrogen and attached proton signals, typically of the protein backbone.Sensitive to changes in the chemical environment of each amino acid residue, allowing for the mapping of interaction surfaces and conformational changes.

Chromatographic Separation and Purification Strategies for Modified Biomolecules

Following the reaction of a biomolecule with UDP-dialdehyde, it is often necessary to separate the modified product from the unreacted starting materials and other reaction byproducts. Liquid chromatography (LC) is the primary method used for this purpose. diva-portal.org The choice of chromatographic technique depends on the properties of the biomolecule and the nature of the modification. libretexts.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of proteins and peptides. diva-portal.org In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The introduction of the relatively polar UDP-dialdehyde adduct can alter the retention time of the modified biomolecule compared to its unmodified counterpart.

Affinity chromatography is a highly specific technique that relies on the interaction between the target molecule and a ligand immobilized on the stationary phase. libretexts.org If the UDP-dialdehyde is functionalized with a tag, such as biotin (B1667282), the modified biomolecule can be selectively captured on a column containing an immobilized binding partner, like streptavidin.

Size-exclusion chromatography (SEC) separates molecules based on their size. libretexts.org While the addition of UDP-dialdehyde results in a relatively small mass change, SEC can be useful for removing excess, unreacted UDP-dialdehyde from the modified biomolecule.

The choice of separation strategy often involves a combination of these techniques to achieve high purity of the modified biomolecule for subsequent analysis. diva-portal.org

Integration into Protein Engineering and Structure-Function Relationship Studies

UDP-dialdehyde serves as a valuable tool in protein engineering and for probing structure-function relationships. nih.govnih.gov By selectively modifying specific amino acid residues, researchers can investigate their role in protein stability, enzyme catalysis, and protein-protein interactions. uclouvain.be

For instance, if a particular amino acid is hypothesized to be part of an enzyme's active site, its modification with UDP-dialdehyde would be expected to alter or inhibit enzymatic activity. ualberta.ca By correlating the location of the modification with changes in function, a direct link between that residue and the protein's activity can be established.

UDP-dialdehyde can also be used to create novel protein conjugates with desired properties. The reactive aldehyde groups can serve as handles for the attachment of other molecules, such as fluorescent dyes, cross-linking agents, or drug molecules. This approach has applications in the development of diagnostic tools and therapeutic agents.

The insights gained from these studies, where specific structural elements are linked to functional outcomes, are crucial for the rational design of proteins with enhanced or novel functions. uclouvain.be

Future Directions and Emerging Research Avenues

Development of Novel Uridine (B1682114) Diphosphate (B83284) Dialdehyde (B1249045) Conjugates for Targeted Probing

The development of sophisticated molecular probes is essential for investigating complex biological processes. The reactive aldehyde groups of UDP-dialdehyde make it an excellent scaffold for creating novel bioconjugates for targeted probing. thermofisher.com These dialdehydes can readily react with nucleophilic functional groups found in biomolecules, such as the primary amines on lysine (B10760008) residues, to form stable covalent bonds. thermofisher.com This inherent reactivity allows for the attachment of various reporter molecules, including fluorescent dyes or biotin (B1667282) tags, to the UDP-dialdehyde core.

The resulting conjugates act as targeted probes, retaining the ability to bind to enzymes that recognize the parent UDP-sugar structure, such as glycosyltransferases. researchgate.net Once bound to the enzyme's active site, the aldehyde "warheads" can covalently modify the protein, effectively creating an irreversible link. This strategy enables researchers to:

Isolate and Identify Target Proteins: By tagging the UDP-dialdehyde conjugate with an affinity handle like biotin, researchers can pull down the covalently bound enzyme from complex cellular lysates for identification via mass spectrometry.

Visualize Enzyme Localization: Fluorescently labeled UDP-dialdehyde conjugates can be used in cellular imaging studies to visualize the subcellular location of specific enzymes in living cells, providing insights into their biological context. nih.gov

Improve Assay Specificity: The formation of an irreversible covalent bond ensures that the probe remains attached to its target even under stringent washing conditions, which is beneficial for increasing the specificity and selectivity of biochemical assays. rsc.org

Future research in this area is focused on synthesizing a diverse library of UDP-dialdehyde conjugates with different linkers and reporter tags to expand the toolkit for targeted protein analysis. Engineering the uridine or phosphate (B84403) portions of the molecule could further enhance the specificity for particular enzyme subfamilies.

Applications in Systems Biology and High-Throughput Screening Methodologies

Systems biology aims to understand the larger picture of how biological components work together in a network. nih.gov UDP-dialdehyde-based probes and inhibitors are poised to become valuable tools in this field. By selectively and irreversibly inhibiting specific enzymes within a metabolic pathway, these molecules can be used to perturb biological systems in a controlled manner. Observing the downstream effects of this perturbation—such as the accumulation of specific metabolites or changes in gene expression—can help researchers to map complex interaction networks and functional modules. nih.gov

In the realm of drug discovery, high-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify potential new medicines. nih.gov UDP-dialdehyde and its derivatives have significant potential in the development of novel HTS assays:

Mechanism-Based Screening: HTS assays can be designed to detect the covalent modification of a target enzyme by UDP-dialdehyde-based inhibitors. This provides a direct measure of enzyme inactivation and can be used to screen for compounds that compete for the same binding site.

Development of Robust Assays: The irreversible nature of the binding can simplify assay design and improve signal-to-noise ratios, making them more suitable for the demands of automated HTS platforms. eu-openscreen.eu

Coupled Enzyme Assays: UDP-dialdehyde can be used in coupled enzymatic systems for HTS. For instance, a UDP-regeneration system was constructed where the consumption of UDP-glucose by a glycosyltransferase could be monitored in a 96-well plate format, enabling semi-high-throughput screening of enzyme variants. researchgate.net

Future efforts will likely involve miniaturizing these assays for greater throughput and combining them with 'omics' technologies to generate comprehensive datasets for systems-level analysis. nih.gov

Potential for Elucidating Undiscovered Biochemical Pathways and Enzyme Roles in Biological Systems

A fundamental challenge in biology is to assign functions to uncharacterized enzymes and to map new biochemical pathways. vedantu.com UDP-dialdehyde serves as a powerful chemical tool for this purpose. Many enzymes, particularly in carbohydrate metabolism, have unknown or poorly defined roles. Since UDP-dialdehyde mimics the structure of natural UDP-sugars, it can be used as a broad-spectrum or targeted probe to "fish" for and identify enzymes that bind these crucial metabolites. researchgate.netresearchgate.net

The process, often termed activity-based protein profiling (ABPP), involves introducing the probe into a biological sample. The probe then covalently binds to its target enzymes. Subsequent analysis can reveal the identity of these proteins, providing the first clue to their function. For example, inhibiting a previously uncharacterized enzyme with a UDP-dialdehyde derivative and observing the resulting metabolic changes can help place that enzyme within a specific biochemical pathway. vedantu.com

Research has shown that UDP-dialdehyde can act as an inhibitor for enzymes like β-1,4-galactosyltransferase, demonstrating its utility in probing the active sites of glycosyltransferases. researchgate.net This approach has the potential to uncover novel regulatory mechanisms and enzyme functions, such as the roles of specific glycosyltransferases in disease pathology or the identification of enzymes involved in the biosynthesis of valuable natural products. researchgate.netresearchgate.net The discovery of UDP-glucose dehydrogenase, an enzyme that produces a key precursor for glycoconjugates, highlights the importance of identifying enzymes within these pathways. researchgate.net

Strategic Design of Next-Generation Irreversible Probes and Inhibitors for Research Innovation

The strategic design of new chemical probes is a cornerstone of innovation in chemical biology. For UDP-dialdehyde, future design strategies will focus on creating next-generation irreversible probes and inhibitors with enhanced properties. The core principle relies on the concept of a "warhead"—the chemically reactive group that forms a covalent bond with the target—and a "scaffold" that provides binding affinity and selectivity. frontiersin.orgnih.gov

In UDP-dialdehyde, the dialdehyde moiety is the warhead, while the UDP portion is the scaffold that directs it to UDP-sugar binding sites. Future design innovations may include:

Tuning Reactivity: The reactivity of the aldehyde warhead can be modulated through chemical modifications to optimize its interaction with specific amino acid residues (e.g., lysine) in the target enzyme's active site.

Enhancing Selectivity: The UDP scaffold can be chemically modified to create probes that are highly selective for a single enzyme or a specific subfamily of enzymes. This could involve a "bump-and-hole" strategy, where the enzyme is mutated to create a pocket that uniquely accommodates a modified, "bumped" probe. acs.org

Multifunctional Probes: Probes could be designed with multiple functionalities. For example, an irreversible inhibitor could also carry a fluorescent reporter and a photo-crosslinking group, allowing for covalent labeling, visualization, and the capture of binding partners simultaneously. rsc.orgnih.gov

These advanced, strategically designed probes will be indispensable for tackling more complex biological questions, offering a higher degree of precision and control in the study of enzymatic processes. rsc.org The development of such tools will continue to drive discovery in basic research and may lead to the identification of novel therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.